2,4-Diethoxybenzaldehyde
Overview
Description
2,4-Diethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, where two ethoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
2,4-Diethoxybenzaldehyde (DMBA) is a reagent used to specifically quantify phlorotannins . Phlorotannins are a type of tannin found in brown algae. They play a crucial role in defense against herbivores and have potential health benefits for humans due to their antioxidant properties .
Mode of Action
DMBA reacts specifically with 1,3- and 1,3,5-substituted phenols, such as phlorotannins, to form a colored product . This reaction allows for the quantification of phlorotannins in a given sample .
Biochemical Pathways
Its primary use is in the detection and quantification of phlorotannins, suggesting it may interact with biochemical pathways involving these compounds .
Pharmacokinetics
Its chemical properties, such as its molecular weight of 16617 and its insolubility in water , may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of DMBA’s action is the formation of a colored product when it reacts with phlorotannins . This color change allows for the quantification of phlorotannins in a sample .
Action Environment
The action of DMBA may be influenced by various environmental factors. For instance, its insolubility in water suggests that it may be less effective in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diethoxybenzaldehyde can be synthesized through the ethylation of 2,4-dihydroxybenzaldehyde. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete ethylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-diethoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2,4-diethoxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the ethoxy groups direct the incoming electrophile to the meta position relative to the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: 2,4-Diethoxybenzoic acid.
Reduction: 2,4-Diethoxybenzyl alcohol.
Substitution: Meta-substituted derivatives of this compound.
Scientific Research Applications
2,4-Diethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: this compound is used in the production of dyes, fragrances, and polymers.
Comparison with Similar Compounds
2,4-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of ethoxy groups.
2,4-Dihydroxybenzaldehyde: Lacks the ethoxy groups and has hydroxyl groups instead.
2,4-Dichlorobenzaldehyde: Contains chlorine atoms instead of ethoxy groups.
Uniqueness: 2,4-Diethoxybenzaldehyde is unique due to its ethoxy substituents, which impart distinct chemical and physical properties. These properties influence its reactivity and applications, making it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
2,4-diethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)11(7-10)14-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWAODQUCDFPGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342992 | |
Record name | 2,4-Diethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22924-16-9 | |
Record name | 2,4-Diethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22924-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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